N-Biotinyl-N'-Boc-1,4-butanediamine
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Overview
Description
N-Biotinyl-N’-Boc-1,4-butanediamine is a biotinylated biochemical assay reagent that can be used as a biological material or organic compound for life science-related research . This compound is characterized by its biotinyl group, which is essential for various biochemical applications, particularly in the field of molecular biology and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Biotinyl-N’-Boc-1,4-butanediamine typically involves the reaction of biotin with N-Boc-1,4-butanediamine. The process begins with the protection of the amine group of 1,4-butanediamine using a Boc (tert-butoxycarbonyl) group. This is followed by the biotinylation of the protected amine using biotin-N-hydroxysuccinimide ester (biotin-NHS) under mild conditions .
Industrial Production Methods
Industrial production of N-Biotinyl-N’-Boc-1,4-butanediamine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Biotinyl-N’-Boc-1,4-butanediamine undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further substitution reactions.
Coupling Reactions: The biotinyl group allows for coupling with various biomolecules, such as proteins and nucleic acids, through amide bond formation.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.
Biotinylation: Biotin-NHS is used for the biotinylation step, typically in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions include biotinylated derivatives of various biomolecules, which are useful in a wide range of biochemical assays and research applications .
Scientific Research Applications
N-Biotinyl-N’-Boc-1,4-butanediamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Biotinyl-N’-Boc-1,4-butanediamine involves the biotinylation of target molecules. The biotinyl group binds to avidin or streptavidin with high affinity, allowing for the detection, purification, and immobilization of biotinylated molecules . This interaction is widely used in various biochemical and molecular biology assays .
Comparison with Similar Compounds
Similar Compounds
N-Boc-1,4-butanediamine: A precursor in the synthesis of N-Biotinyl-N’-Boc-1,4-butanediamine, used in the preparation of pharmacologically active compounds.
Biotin-NHS: A reagent used for the biotinylation of amines, similar to N-Biotinyl-N’-Boc-1,4-butanediamine.
Uniqueness
N-Biotinyl-N’-Boc-1,4-butanediamine is unique due to its dual functionality, combining the biotinyl group for biochemical applications with the Boc-protected amine for further chemical modifications . This makes it a versatile reagent in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N4O4S/c1-19(2,3)27-18(26)21-11-7-6-10-20-15(24)9-5-4-8-14-16-13(12-28-14)22-17(25)23-16/h13-14,16H,4-12H2,1-3H3,(H,20,24)(H,21,26)(H2,22,23,25)/t13-,14-,16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYIVBSOJVLBKD-DZKIICNBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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